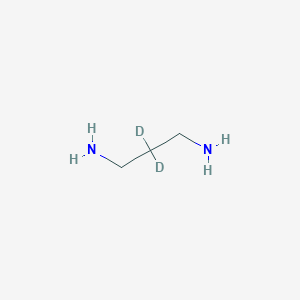

1,3-Propanediamine-2,2-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2 |

|---|---|

Molecular Weight |

76.14 g/mol |

IUPAC Name |

2,2-dideuteriopropane-1,3-diamine |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2 |

InChI Key |

XFNJVJPLKCPIBV-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(CN)CN |

Canonical SMILES |

C(CN)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,3-Propanediamine-2,2-D2, a deuterated isotopologue of 1,3-propanediamine. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in utilizing this compound in their work.

Core Chemical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dideuteriopropane-1,3-diamine | PubChem[1] |

| Synonyms | 1,3-Propanediamine-d2, 2,2-Dideuterio-1,3-propanediamine | PubChem[1] |

| CAS Number | 352438-78-9 | PubChem[1] |

| Molecular Formula | C₃H₈D₂N₂ | PubChem[1] |

| Molecular Weight | 76.14 g/mol | PubChem[1] |

| Canonical SMILES | C(CN)CN([2H])[2H] | PubChem[1] |

| InChI Key | XFNJVJPLKCPIBV-DICFDUPASA-N | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Complexity | 12.4 | PubChem[1] |

Table 2: Physical Properties of 1,3-Propanediamine (Non-deuterated Analogue)

| Property | Value | Source |

| Melting Point | -12 °C | Wikipedia[2], Sigma-Aldrich[3] |

| Boiling Point | 140.1 °C | Wikipedia[2], Sigma-Aldrich[3] |

| Density | 0.888 g/mL at 25 °C | Wikipedia[2], Sigma-Aldrich[3] |

| Appearance | Colorless liquid | Wikipedia[2] |

| Odor | Fishy, ammoniacal | Wikipedia[2] |

| Solubility | Soluble in water and many polar organic solvents | Wikipedia[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in peer-reviewed literature. However, a general approach to its synthesis can be inferred from established methods for deuterium labeling and the synthesis of its non-deuterated counterpart.

A plausible synthetic route would involve the reduction of a suitable precursor, such as a malononitrile or a derivative, using a deuterium source. For instance, the reduction of malononitrile with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would yield the desired product.

Hypothetical Synthesis Workflow:

Purification Protocol:

Purification of the final product would likely be achieved through fractional distillation under reduced pressure to remove any remaining starting materials, solvents, and byproducts. The purity of the collected fractions should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the structure and data from the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The signal corresponding to the protons at the C2 position would be absent. The spectrum would primarily show signals for the protons on the C1 and C3 carbons and the amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the C2 carbon that is coupled to deuterium, resulting in a characteristic multiplet (typically a triplet for a CD₂ group) with a reduced intensity compared to the CH₂ group in the non-deuterated compound. The signals for C1 and C3 would remain largely unaffected.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the C2 position.

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The N-H stretching and bending vibrations would be similar to those of the non-deuterated compound.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z 76, reflecting the incorporation of two deuterium atoms. The fragmentation pattern would also be altered compared to the non-deuterated analogue, which can provide valuable information for structural elucidation and in metabolic studies.

Applications in Research and Drug Development

Isotopically labeled compounds like this compound are valuable tools in several areas of scientific research:

-

Mechanistic Studies: The kinetic isotope effect observed when a C-H bond is replaced by a C-D bond can be used to probe the rate-determining steps of chemical reactions and enzymatic transformations.

-

Metabolic Profiling: Deuterium labeling allows for the tracking of molecules in biological systems. By using techniques like mass spectrometry, researchers can follow the metabolic fate of a drug or a bioactive molecule, identifying its metabolites and understanding its biotransformation pathways.

-

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). Their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass, allowing for accurate and precise quantification in complex biological matrices.

The following diagram illustrates the logical relationship of these applications.

While no specific signaling pathways involving this compound have been described, its non-deuterated counterpart is a known building block in the synthesis of various biologically active molecules. Therefore, the deuterated version could be employed in the development of novel drug candidates to study their mechanism of action, metabolism, and pharmacokinetics.

Conclusion

This compound is a valuable research tool with significant potential in chemical and pharmaceutical sciences. Although detailed experimental data for this specific compound is scarce in publicly accessible literature, this guide provides a foundational understanding of its properties and potential applications based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Propanediamine-2,2-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and the expected analytical characterization of 1,3-Propanediamine-2,2-D2. This deuterated isotopologue of 1,3-propanediamine is a valuable building block in medicinal chemistry and drug development, primarily utilized to investigate kinetic isotope effects, alter metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates.

Synthesis of this compound

A plausible and efficient synthetic pathway for this compound commences with the deuteration of diethyl malonate, followed by reduction and subsequent amination. This multi-step process is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Malonate-d2

-

Materials: Diethyl malonate, Sodium metal, Deuterium oxide (D₂O, 99.8 atom % D), Diethyl ether (anhydrous).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium deuteroxide (NaOD) by cautiously adding sodium metal (1.0 eq) to D₂O (10 eq) under an inert atmosphere (Argon or Nitrogen).

-

To the resulting NaOD solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for 12 hours to ensure complete deuterium exchange at the α-carbon.

-

Cool the reaction mixture to room temperature and neutralize with a stoichiometric amount of dry HCl in D₂O.

-

Extract the product with anhydrous diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl malonate-d2.

-

Step 2: Synthesis of 2,2-Dideuterio-1,3-propanediol

-

Materials: Diethyl malonate-d2, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlD₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl malonate-d2 (1.0 eq) in anhydrous THF dropwise to the LiAlD₄ suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 2,2-dideuterio-1,3-propanediol, which can be purified by distillation or chromatography.

-

Step 3: Synthesis of this compound

This conversion can be achieved through a three-step sequence involving mesylation, azidation, and reduction.

-

Materials: 2,2-Dideuterio-1,3-propanediol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Sodium azide (NaN₃), Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).

-

Procedure:

-

Mesylation: Dissolve 2,2-dideuterio-1,3-propanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (2.1 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the dimesylate.

-

Azidation: Dissolve the dimesylate in DMF and add sodium azide (2.5 eq). Heat the mixture to 80 °C for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diazide.

-

Reduction: Dissolve the diazide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to afford this compound.

-

Characterization of this compound

The successful synthesis of this compound can be confirmed using various analytical techniques. The expected data, based on the known properties of its non-deuterated analog, are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₈D₂N₂ |

| Molecular Weight | 76.14 g/mol [] |

| IUPAC Name | 2,2-dideuteriopropane-1,3-diamine[] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~140 °C (predicted, similar to non-deuterated) |

| Density | ~0.89 g/mL (predicted, similar to non-deuterated) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound due to the absence of protons at the C2 position.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | triplet | 4H | -CH ₂-NH₂ |

| ~1.5 | broad singlet | 4H | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The C2 carbon signal will be a triplet due to coupling with deuterium.

| Chemical Shift (ppm) | Assignment |

| ~40 | C1, C3 |

| ~35 (triplet) | C2 |

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

| m/z | Assignment |

| 76.10 | [M]⁺ |

| 59.09 | [M - NH₃]⁺ |

| 44.07 | [CH₂NH₂]⁺ |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the proposed protocols based on available laboratory resources and safety considerations. The predicted characterization data serves as a benchmark for confirming the successful synthesis of this valuable deuterated compound.

References

An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2

CAS Number: 352438-78-9

This technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a deuterated form of 1,3-propanediamine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this isotopically labeled compound.

Chemical Identity and Physical Properties

This compound is a diamine where the two hydrogen atoms at the central carbon (C2) of the propane backbone have been replaced with deuterium atoms. This selective deuteration can impart unique properties to the molecule, making it a valuable tool in various scientific disciplines.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 352438-78-9 |

| IUPAC Name | 2,2-dideuteriopropane-1,3-diamine |

| Synonyms | 1,3-Propane-2,2-d2-diamine, 2,2-dideuterio-1,3-propanediamine |

| Molecular Formula | C₃H₈D₂N₂ |

| InChI | InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2 |

| InChIKey | XFNJVJPLKCPIBV-DICFDUPASA-N |

| SMILES | NCCC(C([2H])[2H])N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 76.14 g/mol | [1] |

| Exact Mass | 76.096951819 Da | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | ~140 °C (predicted for non-deuterated) | [2] |

| Melting Point | ~-12 °C (predicted for non-deuterated) | [2] |

| Density | ~0.888 g/mL (predicted for non-deuterated) | [2] |

| Solubility | Soluble in water and polar organic solvents (predicted) | [2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

This protocol describes a potential multi-step synthesis of this compound starting from diethyl malonate-d2.

Step 1: Amidation of Diethyl Malonate-d2 to Malonamide-d2

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate-d2 (1 equivalent) in a minimal amount of absolute ethanol.

-

Cool the flask in an ice bath and bubble anhydrous ammonia gas through the solution until saturation.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

The resulting white precipitate of malonamide-d2 is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Reduction of Malonamide-d2 to this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of malonamide-d2 (1 equivalent) in THF to the LAH suspension via the dropping funnel, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the structure and comparison to its non-deuterated counterpart.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a significant simplification compared to 1,3-propanediamine. The quintet corresponding to the C2 protons will be absent. The spectrum would likely consist of two triplets corresponding to the C1 and C3 methylene protons, and a broad singlet for the amine protons. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the C2 carbon that is a triplet due to coupling with deuterium (I=1). The C1 and C3 carbons will appear as singlets (or triplets if proton-coupled). |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 76. This is two mass units higher than the non-deuterated analogue (m/z = 74). Fragmentation patterns would also be shifted accordingly. |

| Infrared (IR) Spectroscopy | The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). The N-H stretching and bending vibrations are expected in their usual regions. |

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific fields, particularly in drug discovery and development. The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes, offering several potential advantages.

Mechanistic and Metabolic Studies

This compound can be used as a tracer in metabolic studies to elucidate the metabolic fate of molecules containing the 1,3-diaminopropane moiety. The deuterium label allows for the tracking of the compound and its metabolites by mass spectrometry.

Improving Pharmacokinetic Profiles of Drugs

Strategic deuteration of a drug molecule at a site of metabolic oxidation can slow down its metabolism, leading to:

-

Increased half-life: This may allow for less frequent dosing.

-

Reduced formation of toxic metabolites: By altering metabolic pathways, the formation of harmful byproducts can be minimized.

-

Improved oral bioavailability: Slower first-pass metabolism can lead to higher systemic exposure.

While 1,3-propanediamine itself is a simple building block, it is a structural motif in more complex pharmaceuticals. Deuteration at the C2 position could be explored in drug candidates containing this fragment to enhance their pharmacokinetic properties.

Caption: The logical flow of utilizing deuteration to improve the pharmacokinetic properties of a drug candidate.

Safety and Handling

The safety and handling precautions for this compound are expected to be similar to those for 1,3-propanediamine. The non-deuterated compound is a corrosive and flammable liquid with a fishy odor.[2] It is harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, isotopically labeled building block with potential applications in mechanistic studies and as a tool for improving the metabolic stability and pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and properties can be reasonably predicted based on established chemical principles. Further research into the applications of this and other selectively deuterated compounds is likely to yield significant advancements in medicinal chemistry and drug development.

References

"1,3-Propanediamine-2,2-D2" molecular weight and formula

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the deuterated isotopologue of 1,3-Propanediamine, specifically 1,3-Propanediamine-2,2-D2. The inclusion of deuterium at a specific molecular position is a critical technique in various research applications, including metabolic studies, pharmacokinetic analysis, and as a tool in mechanistic organic chemistry.

Core Molecular Data

The fundamental properties of this compound are derived from its elemental composition. The standard molecular formula for 1,3-Propanediamine is C₃H₁₀N₂[1][2][3]. In the deuterated form, two hydrogen atoms on the second carbon atom are substituted with deuterium, an isotope of hydrogen with an atomic weight of approximately 2.014 amu[4][5][6].

Table 1: Molecular Formula and Weight

| Property | Value | Notes |

| Molecular Formula | C₃H₈D₂N₂ | Two hydrogen atoms at the C-2 position are replaced by deuterium. |

| Molecular Weight | 76.14 g/mol | Calculated based on the atomic weights of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), and Deuterium (2.014). |

| Parent Compound Formula | C₃H₁₀N₂ | The non-deuterated 1,3-Propanediamine[1][2]. |

| Parent Compound Molecular Weight | 74.12 g/mol | As reported for the standard isotopologue[2]. |

Experimental and Logical Representations

The following diagrams illustrate the logical relationship for determining the properties of the deuterated compound and a conceptual workflow for its analysis.

Caption: Logical workflow for deriving the molecular formula and weight of this compound.

Caption: A conceptual workflow for the synthesis and analysis of isotopically labeled compounds.

References

- 1. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediamine [webbook.nist.gov]

- 3. 1,3-Propanediamine [webbook.nist.gov]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. byjus.com [byjus.com]

A Technical Guide to 1,3-Propanediamine-2,2-D2: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a deuterated form of 1,3-diaminopropane. The focus is on its isotopic purity, methods for determining enrichment, a plausible synthetic route, and its role in metabolic pathways. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available this compound is a critical parameter for its application in sensitive analytical and metabolic studies. Isotopic enrichment is typically reported as "atom % D," which represents the percentage of deuterium atoms at the specified labeled positions. A higher atom % D indicates a greater degree of deuteration and less contamination with the unlabeled (d0) isotopologue. Below is a summary of available data from commercial suppliers.

| Supplier | Product Name | Catalog Number | Stated Isotopic Enrichment (atom % D) |

| CDN Isotopes | 1,3-Propane-2,2-d2-diamine | D-5148 | 98 |

| Sigma-Aldrich | 1,3-Diamino(propane-d6) | - | 98 (for the d6 variant) |

Note: Data for the d6 variant from Sigma-Aldrich is included for comparative purposes, indicating the high levels of enrichment achievable for this class of compounds.

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is essential for the validation of experimental results. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of ¹H NMR and ²H NMR is often employed for accurate quantification.

Protocol for ¹H and ²H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) that does not have signals overlapping with the analyte.

-

Add a known amount of an internal standard with a distinct NMR signal for quantification.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signal at the C2 position. The presence of a small signal at this position indicates incomplete deuteration.

-

Integrate the signals of the protons at the C1 and C3 positions.

-

The isotopic purity can be estimated by comparing the integral of the residual C2 proton signal to the integrals of the C1 and C3 proton signals.

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the deuterium signal at the C2 position.

-

The relative abundance of deuterium at the C2 position can be determined and compared to the residual proton signal from the ¹H NMR to provide a more accurate measure of isotopic enrichment.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is another highly sensitive method for determining isotopic enrichment.

Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

To improve volatility and chromatographic separation, the amine groups of this compound can be derivatized (e.g., by acylation).

-

Dissolve the derivatized sample in a suitable volatile solvent.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with an appropriate column.

-

Obtain the mass spectrum of the eluting peak corresponding to the derivatized this compound.

-

Analyze the molecular ion cluster. The mass spectrum will show a distribution of isotopologues (d0, d1, d2).

-

The relative intensities of the peaks for the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species are used to calculate the isotopic enrichment.

-

Synthesis of this compound

Plausible Synthetic Pathway:

-

Deuteration of Diethyl Malonate: The acidic protons at the C2 position of diethyl malonate can be exchanged for deuterium by treatment with a deuterated solvent (e.g., D₂O) in the presence of a base catalyst. Repeated exchange cycles can achieve high levels of deuteration to yield diethyl 2,2-dideuteriomalonate.

-

Reduction to 2,2-Dideuterio-1,3-propanediol: The deuterated diethyl malonate is then reduced to the corresponding diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium aluminum deuteride (LiAlD₄) can be used to reduce the ester groups to alcohols, yielding 2,2-dideuterio-1,3-propanediol.

-

Conversion of Diol to Diamine: The final step involves the conversion of the diol to the diamine. This can be achieved through a two-step process:

-

Mesylation or Tosylation: The hydroxyl groups of the diol are converted to good leaving groups, such as mesylates or tosylates, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

-

Amination: The resulting dimesylate or ditosylate is then reacted with a source of ammonia (e.g., a concentrated solution of ammonia in an organic solvent) in a nucleophilic substitution reaction to displace the leaving groups and form this compound.

-

Metabolic Pathways Involving 1,3-Diaminopropane

1,3-Diaminopropane is a naturally occurring polyamine that is involved in several metabolic pathways. Understanding these pathways is crucial for researchers using its deuterated analog as a tracer in metabolic studies. The primary metabolic origin of 1,3-diaminopropane is the catabolism of spermidine.

Caption: Metabolic pathway of 1,3-diaminopropane from spermidine catabolism.

The diagram above illustrates that spermidine is first acetylated to N¹-acetylspermidine, which is then oxidized by polyamine oxidase to yield both putrescine and 1,3-diaminopropane. 1,3-Diaminopropane can be further metabolized to β-alanine, a precursor for the biosynthesis of pantothenic acid (Vitamin B5) and subsequently Coenzyme A (CoA).

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines a typical workflow for the analysis of the isotopic purity and enrichment of this compound.

Caption: Workflow for isotopic purity and enrichment analysis.

This workflow highlights the key stages, from sample preparation through to data analysis and reporting, for both NMR and MS techniques. Adherence to a standardized workflow is crucial for obtaining reliable and reproducible results.

Deuterium Labeled 1,3-Propanediamine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are invaluable tools in modern research, offering a non-radioactive method to trace metabolic pathways, improve pharmacokinetic profiles, and serve as superior internal standards for mass spectrometry-based quantification. This technical guide provides an in-depth overview of deuterium-labeled 1,3-Propanediamine, a key molecule in polyamine metabolism. We will cover its synthesis, key properties, and detailed protocols for its application in research, with a focus on its use as an internal standard in quantitative bioanalysis.

Introduction

1,3-Propanediamine, also known as trimethylenediamine, is a diamine that plays a role in cellular metabolism, particularly in the polyamine pathway.[1] Polyamines are crucial for cell growth, differentiation, and proliferation.[2] The study of these pathways and the quantification of related metabolites are critical in various fields, including cancer research and drug development.

Stable isotope labeling, particularly with deuterium, offers a powerful method for elucidating biological processes and achieving accurate quantification.[3] Deuterium-labeled 1,3-Propanediamine (specifically, 1,3-Propanediamine-d6) serves as an ideal internal standard for mass spectrometry applications. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer.[4] This co-elution and similar ionization efficiency help to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[5]

Synthesis of Deuterium Labeled 1,3-Propanediamine

The synthesis of 1,3-Propanediamine-d6 can be approached in two main stages: the synthesis of the unlabeled 1,3-Propanediamine backbone and the subsequent deuterium labeling.

Synthesis of Unlabeled 1,3-Propanediamine

A common industrial method for producing 1,3-Propanediamine involves a two-step process starting from acrylonitrile.[6][7]

-

Amination of Acrylonitrile: Acrylonitrile is reacted with an excess of ammonia. This reaction yields aminopropionitrile.

-

Hydrogenation of Aminopropionitrile: The resulting aminopropionitrile is then hydrogenated, typically using a Raney Nickel or cobalt catalyst, to produce 1,3-Propanediamine.[6][8]

Deuterium Labeling via H-D Exchange

Deuterium can be introduced into the 1,3-Propanediamine molecule through a catalyzed hydrogen-deuterium (H-D) exchange reaction. A general and environmentally benign method utilizes a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source.[9]

Experimental Protocol: Synthesis of 1,3-Propanediamine-d6 via H-D Exchange

This protocol is an adaptation of general methods for H-D exchange in aliphatic amines.

-

Catalyst and Reagent Preparation:

-

In a reaction vessel, add 1,3-Propanediamine.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Add Deuterium Oxide (D₂O) in a significant molar excess to serve as the deuterium source and solvent.

-

-

Reaction Conditions:

-

Seal the reaction vessel.

-

Heat the mixture to a temperature typically ranging from 80°C to 120°C. The optimal temperature may need to be determined empirically.

-

Stir the reaction mixture vigorously for 24-48 hours to ensure efficient mixing and catalysis.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The D₂O can be removed by distillation or lyophilization.

-

The resulting 1,3-Propanediamine-d6 can be further purified by distillation under reduced pressure.

-

-

Characterization:

-

Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

-

Properties and Quantitative Data

Deuterium-labeled 1,3-Propanediamine is commercially available from various suppliers. The following tables summarize key quantitative data for a representative commercially available standard and typical validation parameters for an LC-MS/MS method using a deuterated internal standard.

Table 1: Physical and Chemical Properties of 1,3-Diamino(propane-d6)

| Property | Value |

| Linear Formula | H₂NCD₂CD₂CD₂NH₂ |

| Molecular Weight | 80.16 g/mol |

| Mass Shift (M+) | +6 |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Boiling Point | 140 °C (lit.) |

| Melting Point | -12 °C (lit.) |

| Density | 0.959 g/mL at 25 °C |

Data sourced from a representative commercial supplier.

Table 2: Representative LC-MS/MS Validation Data for Polyamine Quantification using a Deuterated Internal Standard

| Parameter | Typical Value |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.03 - 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal with IS |

Data is representative and based on typical performance of LC-MS/MS methods for polyamine analysis.[10][11]

Research Applications and Experimental Protocols

The primary application of deuterium-labeled 1,3-Propanediamine is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application as an Internal Standard in LC-MS/MS

Experimental Protocol: Quantification of 1,3-Propanediamine in Human Plasma

This protocol provides a general framework for the analysis of 1,3-Propanediamine. Method optimization and validation are essential for specific applications.

-

Materials and Reagents:

-

1,3-Propanediamine (analyte) standard

-

1,3-Propanediamine-d6 (internal standard, IS)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA) or Heptafluorobutyric acid (HFBA) as a mobile phase modifier[12]

-

Trichloroacetic acid (TCA) for protein precipitation

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

-

Sample Preparation:

-

Spiking: To a 100 µL aliquot of plasma, add a known concentration of 1,3-Propanediamine-d6 IS.

-

Protein Precipitation: Add 300 µL of ice-cold ACN containing 1% TCA to the plasma sample.

-

Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Derivatization (Optional): For improved chromatographic retention and sensitivity, derivatization with reagents like isobutyl chloroformate can be performed.[11]

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% FA or HFBA.

-

Mobile Phase B: ACN with 0.1% FA or HFBA.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte and IS.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

1,3-Propanediamine: Monitor the transition from the parent ion (M+H)⁺ to a specific product ion.

-

1,3-Propanediamine-d6: Monitor the transition from its corresponding parent ion (M+H)⁺ to its product ion.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte standards.

-

Determine the concentration of 1,3-Propanediamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of 1,3-Propanediamine

1,3-Propanediamine is a catabolic product of spermidine, a key polyamine.[1] The following diagram illustrates its position within the broader polyamine metabolic pathway.

Caption: Metabolic context of 1,3-Propanediamine in the polyamine pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the key steps in the quantification of 1,3-Propanediamine using a deuterium-labeled internal standard.

Caption: Workflow for 1,3-Propanediamine quantification using an internal standard.

Conclusion

Deuterium-labeled 1,3-Propanediamine is a critical tool for researchers in various scientific disciplines. Its primary utility as an internal standard in LC-MS/MS applications allows for highly accurate and precise quantification of its endogenous counterpart in complex biological matrices. The synthetic routes are well-established, and its application follows robust and validated analytical methodologies. This guide provides a foundational understanding and practical protocols to facilitate the integration of deuterium-labeled 1,3-Propanediamine into research and development workflows.

References

- 1. Human Metabolome Database: Showing metabocard for 1,3-Diaminopropane (HMDB0000002) [hmdb.ca]

- 2. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1. [The polyamine metabolic pathway and associated genetic disorders]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 8. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyamine analysis by LC-MS. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Stability and Storage of 1,3-Propanediamine-2,2-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated diamine, 1,3-Propanediamine-2,2-D2. The information is compiled to assist researchers and professionals in drug development in ensuring the integrity and purity of this compound for their studies.

Core Stability Profile

This compound is generally considered a stable compound when stored under the recommended conditions. However, like its non-deuterated analogue, it is hygroscopic and susceptible to degradation under certain environmental stresses. The primary degradation pathways for similar diamines involve oxidation and reactions with incompatible materials.

A key consideration for deuterated compounds is the potential for H/D exchange, although for C-D bonds, this is generally not a concern under standard storage conditions. The stability of the deuterium label at the 2-position is expected to be high due to the non-acidic nature of the C-H/D bond.

One supplier suggests that after a period of three years, the compound should be re-analyzed to confirm its chemical purity before use[1]. This indicates a long shelf-life under appropriate storage.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on safety data sheets and supplier information:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature[1] | Avoids potential degradation from excessive heat. |

| Atmosphere | Dry and well-ventilated place[2] | The compound is hygroscopic and can absorb moisture from the air. |

| Container | Tightly closed original container[2] | Prevents exposure to moisture and atmospheric contaminants. |

| Light | Store away from direct light | While no specific photostability data is available, it is a general good practice for chemical storage. |

| Ignition Sources | Keep away from heat and sources of ignition[2] | The non-deuterated analogue is a flammable liquid. |

Incompatible Materials

To prevent chemical reactions and degradation, this compound should be stored separately from the following incompatible materials[2]:

-

Oxidizing agents

-

Acids

-

Acid anhydrides

-

Acid chlorides

Quantitative Stability Data

| Stress Condition | Proposed Method | Analysis |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 48 hours. | HPLC-UV/MS to identify and quantify degradants. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for 48 hours. | HPLC-UV/MS to identify and quantify degradants. |

| Oxidation | Treat with 3% H₂O₂ at room temperature for 48 hours. | HPLC-UV/MS to identify and quantify degradants. |

| Thermal Stress | Heat the solid compound at 70°C for 7 days. | Purity analysis by GC-FID or HPLC-UV. |

| Photostability | Expose the solid compound to light (ICH Q1B option 2). | Purity analysis by GC-FID or HPLC-UV. |

Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the quality control analysis of a chemical substance like this compound and a proposed thermal degradation pathway for the non-deuterated analogue.

References

Technical Guide: Safe Handling of 1,3-Propanediamine-2,2-D2

For Researchers, Scientists, and Drug Development Professionals

Overview and Scope

1,3-Propanediamine-2,2-D2 is a deuterated form of 1,3-Propanediamine. Isotopic labeling is a valuable tool in drug development and metabolic research for tracing the fate of molecules. While the deuterium labeling is unlikely to significantly alter the chemical hazards, it is crucial to handle this compound with the same precautions as its non-deuterated counterpart. 1,3-Propanediamine is a flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage.[1][2][3] This guide provides essential safety information and handling protocols to minimize risk in a laboratory setting.

Hazard Identification and Classification

1,3-Propanediamine is classified as a hazardous chemical.[1][2][3] The GHS classification for the non-deuterated analogue is summarized below. It is prudent to assume that this compound shares this classification.

Hazard Statements:

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,3-Propanediamine. This data should be considered representative for this compound in the absence of specific data for the deuterated compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₈D₂N₂ | [6] |

| Molecular Weight | 76.14 g/mol | [7] |

| Appearance | Liquid | [1] |

| Odor | Amine-like | [1] |

| Flash Point | 47 °C / 116.6 °F | [1] |

| Autoignition Temperature | 380 °C / 716 °F | [1] |

Table 2: Toxicological Data (for 1,3-Propanediamine)

| Route | Species | Value | Source |

| Oral LD50 | Rat | 311 mg/kg | [4] |

| Dermal LD50 | Rabbit | 178 mg/kg | [4] |

Table 3: Exposure Limits

| Organization | Limit |

| ACGIH | No data available |

| NIOSH | No data available |

| OSHA | No data available |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard practices for handling flammable, corrosive, and toxic liquids.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[1][2][3] Use explosion-proof electrical and lighting equipment.[1][2]

-

Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[1]

Handling and Storage

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][2] The container should be stored in a corrosives area.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

First Aid Measures

A logical workflow for first aid response is outlined in the diagram below.

Caption: First Aid Response Workflow.

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[1][2] Rinse the skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse mouth.[1][2] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area and remove all sources of ignition.[2] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter the environment.[2]

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly associated with this compound in publicly available literature. Its primary use is as a labeled tracer in scientific research. The logical relationship for its safe use is a direct correlation between adherence to safety protocols and the mitigation of health risks.

The following diagram illustrates the logical workflow for safe chemical handling.

Caption: Logical Workflow for Safe Chemical Handling.

References

An In-depth Technical Guide to Deuterated Diamines in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated diamines, organic compounds containing two amine functional groups where one or more hydrogen atoms have been replaced by deuterium, are of significant interest in medicinal chemistry and drug development. The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly influence the physicochemical and biochemical properties of a molecule without altering its fundamental shape and biological targets. This "deuterium effect" is primarily driven by the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. This guide provides a comprehensive overview of deuterated diamines, covering their synthesis, key properties, and applications, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The Kinetic Isotope Effect and its Impact on Drug Metabolism

The primary advantage of deuteration in drug design lies in its ability to modulate a drug's metabolic profile.[3][4] Many drug molecules, including those containing diamine moieties, undergo oxidative metabolism by enzymes such as cytochrome P450 (CYP) and diamine oxidase (DAO).[2][5] This metabolism often involves the cleavage of a C-H bond as the rate-determining step. By strategically replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be significantly reduced.[6][7] This can lead to several favorable pharmacokinetic outcomes:

-

Increased half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer period.

-

Reduced clearance (CL): The rate at which the drug is removed from the body is decreased.

-

Increased systemic exposure (AUC): The overall concentration of the drug in the bloodstream over time is enhanced.

-

Improved bioavailability: A reduced first-pass metabolism can lead to a higher proportion of the administered dose reaching systemic circulation.

-

Potential for reduced dosage and less frequent administration: A longer half-life and increased exposure can allow for lower or less frequent doses to achieve the same therapeutic effect.

-

Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.[7]

Quantitative Data: The Impact of Deuteration

Kinetic Isotope Effects in Diamine Metabolism

The kinetic isotope effect (KIE) is a direct measure of the change in reaction rate upon isotopic substitution. For the enzymatic oxidation of amines, the KIE can be significant.

| Substrate | Enzyme | Parameter | KIE (kH/kD) | Reference |

| [(1R)-²H]-Putrescine | Diamine Oxidase (DAO) | Vmax/KM | Significant | [2] |

| [(αR)-²H]-N(τ)-methylhistamine | Diamine Oxidase (DAO) | Vmax/KM | 15.06 | [1] |

| [(αR)-²H]-N(π)-methylhistamine | Diamine Oxidase (DAO) | Vmax/KM | 7.50 | [1] |

Table 1: Kinetic Isotope Effect (KIE) on Diamine Oxidase Activity. The KIE is expressed as the ratio of the reaction rate for the non-deuterated substrate (kH) to the deuterated substrate (kD). A KIE greater than 1 indicates a slower reaction for the deuterated compound.

Pharmacokinetic Parameters of a Deuterated Drug with a Diamine Moiety

While specific data for simple deuterated diamines is scarce, the effect of deuteration on the pharmacokinetics of more complex molecules containing diamine-like structures has been documented. For example, a study on deuterated methadone (d9-methadone) provides a clear illustration of the potential benefits.

| Parameter | Methadone | d9-Methadone | Fold Change | Reference |

| Dose (mg/kg) | 2.0 | 2.0 | - | [6] |

| Cmax (ng/mL) | 521 ± 55 | 2292.4 ± 440.7 | 4.4 | [6] |

| AUC (ng·h/mL) | 2000 ± 300 | 11400 ± 3600 | 5.7 | [6] |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [6] |

Table 2: Pharmacokinetic parameters of methadone and d9-methadone in male CD-1 mice after a single intravenous injection. Data are presented as mean ± standard deviation.

Experimental Protocols

General Synthesis of Deuterated Diamines

The synthesis of deuterated diamines can be achieved through various methods, often involving the use of deuterated reagents. Below are generalized protocols for the synthesis of deuterated versions of common diamines.

1. Synthesis of Deuterated 1,4-Diaminobutane (Putrescine)

A common route to deuterated putrescine involves the reduction of a deuterated dinitrile precursor.

-

Step 1: Deuteration of Succinonitrile. Succinonitrile can be deuterated at the α-positions to the nitrile groups using a base and a deuterium source like D₂O. The reaction is typically carried out in a suitable solvent under conditions that promote H/D exchange.

-

Step 2: Reduction of Deuterated Succinonitrile. The resulting deuterated succinonitrile is then reduced to the corresponding diamine. This can be achieved using a variety of reducing agents, such as lithium aluminum deuteride (LiAlD₄) for full deuteration or catalytic hydrogenation with deuterium gas (D₂) over a catalyst like Raney nickel or palladium on carbon.

2. Synthesis of Deuterated 1,5-Diaminopentane (Cadaverine)

Similar to putrescine, deuterated cadaverine can be synthesized from a deuterated precursor.

-

Step 1: Synthesis of Deuterated Glutaric Acid or its Derivative. Glutaric acid or a suitable derivative can be deuterated using methods such as acid- or base-catalyzed exchange with D₂O.

-

Step 2: Conversion to Deuterated 1,5-Dinitrile. The deuterated diacid is then converted to the dinitrile, for example, through reaction with ammonia and subsequent dehydration.

-

Step 3: Reduction to Deuterated 1,5-Diaminopentane. The deuterated dinitrile is reduced to the diamine using a reducing agent like LiAlD₄ or catalytic deuteration. A detailed one-pot procedure for the non-deuterated form involves the decarboxylation of L-lysine, which could potentially be adapted using deuterated solvents and reagents.[8]

3. Synthesis of Deuterated Ethylenediamine

Deuterated ethylenediamine can be prepared through the ammonolysis of a deuterated ethylene dihalide.

-

Step 1: Preparation of Deuterated 1,2-Dichloroethane. Ethylene can be deuterated and then chlorinated, or 1,2-dichloroethane can be subjected to H/D exchange under specific conditions.

-

Step 2: Ammonolysis. The deuterated 1,2-dichloroethane is then reacted with ammonia under pressure and at elevated temperatures to yield deuterated ethylenediamine.[9]

Characterization of Deuterated Diamines

The successful incorporation of deuterium and the purity of the final product are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A decrease in the integral of the proton signal at the site of deuteration confirms the incorporation of deuterium.[10][11]

-

²H NMR: The presence of a signal in the deuterium NMR spectrum directly indicates the presence and chemical environment of the deuterium atoms.[12][13]

-

¹³C NMR: Deuterium substitution can cause a small upfield shift in the ¹³C spectrum and the C-D coupling can be observed.

-

-

Mass Spectrometry (MS): The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated. High-resolution mass spectrometry can confirm the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

The biological functions of diamines are intricately linked to the polyamine metabolic pathway. Understanding this pathway is crucial for predicting the effects of deuteration.

Polyamine Metabolic Pathway

Polyamines such as putrescine, spermidine, and spermine are essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport.

Caption: A simplified diagram of the polyamine metabolic pathway.

Experimental Workflow for Assessing the Impact of Deuteration

A typical workflow to evaluate the effects of deuterating a diamine-containing drug candidate is outlined below.

Caption: A logical workflow for the preclinical evaluation of a deuterated diamine candidate.

Conclusion

Deuterated diamines represent a valuable tool in modern medicinal chemistry, offering a strategic approach to optimize the pharmacokinetic and safety profiles of drug candidates. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic stability of molecules, potentially leading to more effective and safer therapeutics. The successful application of this strategy, however, relies on a thorough understanding of the underlying metabolic pathways and detailed experimental validation. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of deuterated diamines in their work.

References

- 1. Mechanistic studies of reactions catalysed by diamine oxidase using isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and solvent deuterium isotope effects in the oxidation of putrescine catalysed by enzyme diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 1,5-DIAMINOPENTANE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. ijcce.ac.ir [ijcce.ac.ir]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Propanediamine-2,2-D2 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative analysis (qNMR), the use of internal standards is crucial for obtaining accurate and reproducible results.[1] An ideal internal standard should be chemically inert, soluble in the NMR solvent, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[1] Deuterated compounds are often employed as internal standards to simplify spectra and provide clean, well-resolved signals.

This document outlines the potential application of 1,3-Propanediamine-2,2-D2 as a quantitative NMR (qNMR) internal standard. While direct literature on the specific use of this isotopically labeled compound is sparse, its chemical properties suggest a valuable role in the quantification of analytes containing amine functionalities or those with complex spectral features in the aliphatic region. The deuterium labeling at the C2 position simplifies the 1H NMR spectrum, offering a distinct advantage in complex sample matrices.

Principle of Application: qNMR Internal Standard

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] By adding a known amount of an internal standard to a sample containing an analyte of unknown concentration, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the standard.[4]

This compound is a suitable candidate for a qNMR internal standard due to the following characteristics:

-

Simplified 1H NMR Spectrum: The deuteration at the 2,2-position eliminates the proton signal from this position, simplifying the spectrum to two triplets corresponding to the methylene protons at C1 and C3.

-

Chemical Stability: As a saturated diamine, it is chemically stable under typical NMR conditions.

-

Solubility: It is expected to be soluble in a variety of common deuterated NMR solvents, such as D2O, Methanol-d4, and DMSO-d6.

-

Distinct Chemical Shifts: The amine protons provide signals in a region that can be distinct from many analytes, or their exchange can be managed with solvent choice.

Predicted 1H and 13C NMR Spectral Data

Based on the known spectral data for 1,3-propanediamine, the predicted chemical shifts for this compound are summarized below. The deuteration at C2 will result in the absence of the corresponding 1H signal and a characteristic triplet-of-triplets (due to C-D coupling) in the 13C spectrum for the C2 carbon.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H | C1-H2 & C3-H2 | ~2.7-3.1 | Triplet | Protons adjacent to the deuterated carbon. |

| -NH2 | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. | |

| 13C | C1 & C3 | ~37-40 | Singlet | |

| C2 | ~28 | Triplet | Due to coupling with deuterium (1JCD). |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from typical values for 1,3-propanediamine.[4]

Experimental Protocols

Protocol 1: Quantification of an Amine-Containing Analyte using this compound as an Internal Standard

This protocol describes the use of this compound for the quantification of a hypothetical amine-containing analyte, "Analyte X," in a deuterated solvent.

Materials:

-

This compound (Internal Standard)

-

Analyte X (of unknown purity)

-

Deuterated NMR Solvent (e.g., D2O, Methanol-d4, DMSO-d6)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the standard in the chosen deuterated solvent and dilute to the mark.

-

Calculate the exact concentration of the internal standard solution in mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of Analyte X into a clean, dry vial.

-

Using a calibrated pipette, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.

-

Add an additional precise volume (e.g., 0.5 mL) of the deuterated solvent to ensure complete dissolution and to achieve the desired final volume for the NMR tube.

-

Vortex the sample until all components are fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to cover all signals from both the analyte and the internal standard.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals to be integrated to ensure full relaxation and accurate quantification. A typical starting value is 30 seconds.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the acquired spectrum.

-

Integrate a well-resolved signal from Analyte X (Ianalyte) and the triplet signal from the C1/C3 protons of this compound (Istd).

-

Calculate the purity of Analyte X using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard (assume 100% if not specified)

-

Table 2: Example Data for qNMR Calculation

| Parameter | Analyte X | This compound (Standard) |

| Mass (m) | 20.5 mg | 10.2 mg |

| Molecular Weight (MW) | 150.2 g/mol | 76.14 g/mol [5] |

| Integrated Signal | Aromatic proton | C1 & C3 protons |

| Number of Protons (N) | 1 | 4 |

| Integral Value (I) | 1.50 | 2.00 |

| Purity (P) | Unknown | 100% |

Diagrams

Caption: Workflow for quantitative NMR (qNMR) analysis.

Caption: Logical relationship of components in qNMR.

References

- 1. N,N-DIBUTYL-1,3-PROPANEDIAMINE(102-83-0) 13C NMR spectrum [chemicalbook.com]

- 2. 1,3-Diaminopropane(109-76-2) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Diaminopropane(109-76-2) 13C NMR spectrum [chemicalbook.com]

- 4. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H10N2 | CID 90472197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Propanediamine-2,2-D2 in Metabolic Studies

Disclaimer: Extensive literature searches did not yield specific published studies detailing the direct application of 1,3-Propanediamine-2,2-D2 in metabolic research. Therefore, the following application notes and protocols are presented as hypothetical, yet scientifically grounded, examples of how this stable isotope-labeled compound could be utilized. The proposed applications are based on the known metabolic roles of its unlabeled counterpart, 1,3-diaminopropane, and established methodologies for stable isotope tracing in metabolic studies.

Introduction

This compound is a deuterated isotopologue of 1,3-diaminopropane, a naturally occurring polyamine. Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux without the safety concerns associated with radioisotopes. The deuterium label in this compound allows for its distinction from the endogenous, unlabeled pool of 1,3-diaminopropane by mass spectrometry. This makes it a potentially powerful tracer for elucidating the metabolic fate of 1,3-diaminopropane in various biological systems.

Hypothetical Application Notes

Application 1: Tracing the Catabolism of Spermidine

Background: 1,3-Diaminopropane is a known catabolic byproduct of the polyamine spermidine. The enzymatic cleavage of spermidine can yield 1,3-diaminopropane and other products. Understanding the flux through this pathway is crucial for studying polyamine homeostasis, which is often dysregulated in diseases such as cancer.

Principle: By introducing this compound into a cellular or in vivo model, researchers can monitor its incorporation into downstream metabolic pathways. This allows for the quantification of the rate of conversion of 1,3-diaminopropane to its subsequent metabolites, providing insights into the activity of the enzymes involved in its degradation.

Application 2: Investigating the Role of 1,3-Diaminopropane in Beta-Alanine Synthesis

Background: 1,3-Diaminopropane can serve as a precursor for the synthesis of beta-alanine, an important component of carnosine and anserine, which are dipeptides with antioxidant and pH-buffering capacities in muscle and brain tissues.[1]

Principle: this compound can be used as a tracer to follow the carbon and nitrogen backbone of 1,3-diaminopropane as it is converted into beta-alanine. By measuring the isotopic enrichment in the beta-alanine pool after administration of the deuterated tracer, the contribution of 1,3-diaminopropane to beta-alanine synthesis can be quantified. This can be particularly useful in studies of muscle physiology and neurological disorders where beta-alanine metabolism is of interest.

Application 3: Probing Arginine and Proline Metabolism

Background: The metabolism of 1,3-diaminopropane is linked to the arginine and proline metabolic pathways.[1] Tracing the fate of 1,3-diaminopropane can therefore provide a window into the broader network of amino acid metabolism.

Principle: Following the administration of this compound, mass spectrometry-based metabolomics can be used to detect deuterated isotopologues of metabolites within the arginine and proline pathways. This would indicate the metabolic connections and flux between 1,3-diaminopropane and these amino acid pathways.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound in Cultured Cells

Objective: To determine the metabolic fate of this compound in a cancer cell line known to have active polyamine metabolism.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture overnight in complete medium.

-

Labeling: Remove the culture medium and replace it with fresh medium containing a defined concentration of this compound (e.g., 100 µM). A parallel set of wells with unlabeled 1,3-diaminopropane should be run as a control.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of tracer incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

-

LC-MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Monitor for the mass-to-charge ratios (m/z) of unlabeled 1,3-diaminopropane and its deuterated form, as well as their potential downstream metabolites (e.g., beta-alanine).

-

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of Beta-Alanine in Cancer Cells Treated with this compound

| Time (hours) | Unlabeled Beta-Alanine (M+0) Peak Area | Deuterated Beta-Alanine (M+2) Peak Area | % Isotopic Enrichment |

| 0 | 1,500,000 | 0 | 0.00% |

| 2 | 1,450,000 | 50,000 | 3.33% |

| 6 | 1,300,000 | 200,000 | 13.33% |

| 12 | 1,100,000 | 400,000 | 26.67% |

| 24 | 800,000 | 700,000 | 46.67% |

Visualizations

References

Application Notes and Protocols for Deuterium Labeling Using 1,3-Propanediamine-2,2-D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,3-Propanediamine-2,2-D2 as a deuterium labeling reagent, with a focus on its application in quantitative mass spectrometry. Detailed hypothetical protocols are provided to guide researchers in developing methodologies for their specific molecules of interest.

Application Note 1: Introduction to Deuterium Labeling and the Role of this compound

Deuterium labeling is a powerful technique in pharmaceutical and life sciences research.[1] The substitution of hydrogen atoms with their stable isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This "kinetic isotope effect" can lead to reduced rates of metabolism, thereby improving a drug's pharmacokinetic profile.[2] Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis by mass spectrometry, as they are chemically identical to the analyte but have a distinct mass.[1]

This compound is a deuterated building block that can be used to introduce a deuterium label onto a target molecule. Its primary application is in the derivatization of small molecules to create stable isotope-labeled internal standards for accurate quantification in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS). The two primary amine groups of 1,3-propanediamine allow for reaction with various functional groups, such as aldehydes, ketones, and activated carboxylic acids, to form stable covalent bonds.

Key Applications:

-

Synthesis of Stable Isotope-Labeled Internal Standards: For quantitative LC-MS/MS analysis of small molecule drugs, metabolites, or biomarkers.

-

Metabolic Fate Studies: As a tracer to follow the metabolic pathway of molecules containing functional groups reactive towards amines.[1]

-

Chemical Derivatization to Enhance Analyte Detection: The amine groups can improve the ionization efficiency and chromatographic retention of certain analytes in LC-MS.[3][4][5]

Application Note 2: Derivatization of Carbonyl-Containing Small Molecules

Small molecules containing aldehyde or ketone functional groups can be derivatized with this compound through a reductive amination reaction. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced to a stable amine linkage. This strategy is particularly useful for creating an internal standard for an analyte that lacks a suitable ionization site for mass spectrometry or exhibits poor chromatographic behavior.

Workflow for Derivatization and LC-MS/MS Analysis

Caption: Workflow for quantitative analysis using a deuterated derivatization agent.

Experimental Protocol: Derivatization of an Aldehyde-Containing Molecule

This protocol describes a general method for the derivatization of a model aldehyde-containing small molecule (e.g., benzaldehyde) with this compound for use as an internal standard in LC-MS/MS analysis.

Materials:

-

This compound

-

Aldehyde-containing analyte

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Methanol (MeOH)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

HPLC-grade solvents for purification

Procedure:

-

Reaction Setup:

-

In a clean, dry vial, dissolve the aldehyde-containing analyte (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Add this compound (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-